N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
CAS No.:
Cat. No.: VC16368689
Molecular Formula: C20H16ClN3O3S
Molecular Weight: 413.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN3O3S |
|---|---|
| Molecular Weight | 413.9 g/mol |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide |
| Standard InChI | InChI=1S/C20H16ClN3O3S/c1-3-24-10-14(18(25)13-9-12(27-2)5-7-16(13)24)19(26)23-20-22-15-6-4-11(21)8-17(15)28-20/h4-10H,3H2,1-2H3,(H,22,23,26) |
| Standard InChI Key | LFHOQOPAYBMTRZ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture and Stereochemistry
The compound’s IUPAC name, N-(6-chloro-1,3-benzothiazol-2-yl)-1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide, reflects its hybrid structure . The benzothiazole ring (6-chloro-1,3-benzothiazol-2-yl) is linked via an amide bond to a 1-ethyl-6-methoxy-4-oxoquinoline-3-carboxamide moiety. The Z-configuration of the imine group in the benzothiazole ring ensures planar geometry, facilitating interactions with biological targets.
Key Structural Features:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₁₆ClN₃O₃S | |
| Molecular Weight | 413.9 g/mol | |
| SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |
| InChIKey | LFHOQOPAYBMTRZ-UHFFFAOYSA-N |
The methoxy group at position 6 of the quinoline ring enhances solubility, while the chloro substituent on the benzothiazole moiety may contribute to electrophilic reactivity. The ethyl group at position 1 of the quinoline likely influences pharmacokinetic properties by modulating lipophilicity.
Spectroscopic and Computational Data
The compound’s 3D conformation, accessible via PubChem’s interactive model, reveals a bent geometry at the amide linkage, with the benzothiazole and quinoline rings oriented at approximately 120° relative to each other . Density functional theory (DFT) calculations predict strong electron-withdrawing effects from the chloro and ketone groups, which may enhance binding to enzymatic active sites.
Synthesis and Preparation
Multi-Step Synthetic Pathway
The synthesis involves sequential reactions to assemble the benzothiazole and quinoline components. A representative pathway, as described by VulcanChem, proceeds as follows:
-
Quinoline Core Formation:
-
Condensation of ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with ethylamine in dimethylformamide (DMF) yields the 1-ethylquinoline derivative.
-
Oxidation at position 4 introduces the ketone group.
-
-
Benzothiazole Synthesis:
-
Cyclization of 2-amino-6-chlorobenzenethiol with thiourea forms the 6-chloro-1,3-benzothiazole-2-amine intermediate.
-
-
Amide Coupling:
-
The quinoline-3-carboxylic acid is activated using carbodiimide reagents and coupled with the benzothiazole-2-amine to form the final product.
-
Optimization Challenges:
-
Solvent selection (e.g., DMF vs. methanol) impacts reaction yield and purity.
-
Steric hindrance at the amide bond necessitates elevated temperatures (80–100°C) for completion.
Research Gaps and Future Directions
Pharmacokinetic Profiling
Current data lack details on absorption, distribution, metabolism, and excretion (ADME). Future studies should address:
-
Bioavailability: Impact of the ethyl group on membrane permeability.
-
Metabolic Stability: Susceptibility to cytochrome P450-mediated oxidation.
Target Identification
Proteomic and crystallographic studies are needed to map binding sites and confirm topoisomerase II as the primary target.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume